molecular formula C17H27N5O2 B11336688 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one

1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one

Cat. No.: B11336688
M. Wt: 333.4 g/mol
InChI Key: WFAKQXXHAXNXKN-UHFFFAOYSA-N
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Description

1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a morpholinopyrimidine core

Preparation Methods

The synthesis of 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound forms hydrophobic interactions with the active sites of these enzymes, thereby inhibiting their activity and reducing the inflammatory response .

Comparison with Similar Compounds

Similar compounds to 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one include other morpholinopyrimidine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. For example, compounds like 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have shown similar anti-inflammatory properties .

Properties

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C17H27N5O2/c1-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-14(2)18-15)21-9-11-24-12-10-21/h13H,3-12H2,1-2H3

InChI Key

WFAKQXXHAXNXKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N3CCOCC3

Origin of Product

United States

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